REACTION_CXSMILES
|
[F:1][C:2]([F:18])([S:14](F)(=[O:16])=[O:15])[C:3]([F:13])([F:12])[O:4][C:5]([F:11])([F:10])[C:6]([F:9])([F:8])[F:7].C[Si](C)(C)[O-:21].[K+:24].O1CCCC1>OCC(CO)O>[F:1][C:2]([F:18])([S:14]([O-:21])(=[O:16])=[O:15])[C:3]([F:13])([F:12])[O:4][C:5]([F:11])([F:10])[C:6]([F:9])([F:8])[F:7].[K+:24] |f:1.2,5.6|
|
Name
|
|
Quantity
|
7.95 g
|
Type
|
reactant
|
Smiles
|
FC(C(OC(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
|
Name
|
potassium trimethylsilanolate
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
Potassium perfluoro-3-oxapentanesulfonate (3.79 g initially and 1.74 g by concentrating the filtrate under vacuum
|
Type
|
CUSTOM
|
Details
|
total 5.53 g, 65% yield) was isolated as a white solid
|
Name
|
|
Type
|
|
Smiles
|
FC(C(OC(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)[O-])F.[K+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |